2-HYDROXY-5-METHYLNICOTINIC ACID
Overview
Description
2-HYDROXY-5-METHYLNICOTINIC ACID is a heterocyclic compound with the molecular formula C7H7NO3. It is also known by its IUPAC name, this compound
Mechanism of Action
Target of Action
It is known that similar compounds, such as niacin, act as precursors to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is known that niacin, a similar compound, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .
Pharmacokinetics
It is known that the compound has a hydrogen bond with water , which may influence its bioavailability.
Result of Action
It is known that niacin, a similar compound, plays a vital role in maintaining efficient cellular function .
Action Environment
It is known that the compound is an optically active compound that can be found in a number of natural products, such as the seeds of nigella sativa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-5-METHYLNICOTINIC ACID can be achieved through several methods. . This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-HYDROXY-5-METHYLNICOTINIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, cyanothioacetamide, and cyanoacetamide . The reactions are typically carried out under basic or acidic conditions, depending on the desired product.
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyridine derivatives. These products can be used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-HYDROXY-5-METHYLNICOTINIC ACID has several scientific research applications. It is used as a precursor in the synthesis of drug molecules and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-HYDROXY-5-METHYLNICOTINIC ACID include 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and potential applications
Properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFTYBICSCXZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495832 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-77-6 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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